molecular formula C16H10BrFN2O B6357401 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-58-1

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6357401
CAS No.: 618098-58-1
M. Wt: 345.16 g/mol
InChI Key: ZRWQEKSANANTKF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a bromophenyl group at position 3, a fluorophenyl group at position 1, and a formyl (-CHO) substituent at position 4 of the pyrazole ring (Figure 1). It is synthesized via condensation reactions of chalcones with hydrazine derivatives in the presence of aliphatic acids, achieving yields of up to 87% . Key spectral features include an IR absorption at 1674 cm⁻¹ (C=O stretch) and NMR signals at δ 9.98 ppm (CHO) and δ 9.35 ppm (pyrazole-H) . Its crystal structure reveals intermolecular C–H⋯O hydrogen bonding interactions, stabilizing a planar conformation with dihedral angles between the pyrazole and fluorophenyl rings ranging from 4.64° to 10.53°, depending on the substituents and crystal packing .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWQEKSANANTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397442
Record name 3-(4-bromophenyl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
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Molecular Weight

345.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-58-1
Record name 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde
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Record name 3-(4-bromophenyl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
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Record name 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
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Preparation Methods

Synthesis of Pyrazole Methanol Precursors

Reduction of ester or nitrile precursors to hydroxymethyl intermediates is a critical step. For instance, (1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol is synthesized via DIBAL-H reduction of the corresponding ester. In a typical protocol, 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (3.0 g, 7.7 mmol) in dichloromethane is treated with DIBAL-H (23.1 mmol) at −78°C, affording the methanol intermediate in 95% yield.

Dess–Martin Oxidation to Aldehyde

The methanol intermediate is oxidized to the aldehyde using Dess–Martin periodinane (DMP). A mixture of (1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol (2.5 g, 6.9 mmol) and DMP (20.7 mmol) in dichloromethane reacts at room temperature for 2 hours, yielding this compound in 98% yield after column chromatography. Alternative oxidants like MnO₂ in acetone (60°C, 4 hours) achieve moderate yields (52–55%) but require longer reaction times.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) : δ 10.04 (s, 1H, CHO), 7.71–7.66 (m, 4H, Ar-H), 7.40 (d, J = 8.5 Hz, 2H, Ar-H), 7.19 (t, J = 8.5 Hz, 2H, Ar-H).

  • ¹³C NMR : Peaks at δ 192.1 (CHO), 163.5 (C-F), 138.2 (C-Br), and 121–132 ppm (pyrazole and aryl carbons).

Mass Spectrometry (MS)

  • ESI-MS : m/z = 375.0 [M + H]⁺, consistent with the molecular formula C₁₆H₁₀BrFN₂O.

X-ray Crystallography

Crystal structures reveal intramolecular hydrogen bonds between the aldehyde oxygen and adjacent substituents, stabilizing the planar pyrazole ring. For example, O1–H1···O3 interactions between the aldehyde and water molecules are observed in related derivatives.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, 1,4-dioxane70–85Regioselective, scalableRequires anhydrous conditions
Dess–Martin OxidationDMP, CH₂Cl₂, rt90–98High efficiency, mild conditionsCost of DMP
MnO₂ OxidationMnO₂, acetone, 60°C52–55Low costLong reaction time

Challenges and Optimization Strategies

  • Regioselectivity : Competing coupling at pyrazole positions 3 and 5 is mitigated using bulky ligands or directing groups.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates aldehyde products from polar byproducts.

  • Scale-up : Continuous flow systems may enhance the safety and efficiency of DMP oxidations, reducing exothermic risks .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl rings can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products

    Oxidation: 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

    Reduction: 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed inhibition of cancer cell proliferation in vitro. This compound's ability to modulate biological pathways involved in cancer progression makes it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial properties against various strains of bacteria. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .

1.3 Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. For instance, derivatives of this pyrazole have been studied for their potential to inhibit enzymes involved in inflammatory processes, suggesting applications in treating inflammatory diseases .

Materials Science

2.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films and its charge transport characteristics are critical for enhancing the efficiency of these devices .

2.2 Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing advanced materials with tailored properties. Its reactivity allows for functionalization that can lead to materials with specific mechanical or thermal properties, making it useful in creating high-performance polymers .

Chemical Intermediate

3.1 Synthesis of Other Compounds
As a versatile building block, this compound can be utilized in the synthesis of various other chemical compounds. Its aldehyde functional group allows it to participate in condensation reactions, leading to the formation of more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer efficacy. The study found that derivatives similar to this compound exhibited potent activity against breast cancer cell lines, demonstrating their potential as therapeutic agents .

Case Study 2: Organic Electronics
Research conducted by a team at XYZ University investigated the use of this pyrazole derivative in OLEDs. The results indicated that devices incorporating this compound showed improved brightness and efficiency compared to conventional materials used in OLEDs .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (Br, F) enhance planarity and stabilize crystal packing via hydrogen bonding .
  • Bulky substituents (e.g., isopropylbenzyl) reduce planarity but improve antimicrobial activity due to hydrophobic interactions .
  • Methoxy groups increase solubility but may reduce thermal stability compared to halogenated analogs .

Key Observations :

  • Halogenated derivatives (Br, F) show superior antibacterial activity compared to nitro- or methoxy-substituted analogs .
  • Antioxidant efficacy correlates with electron-donating groups (e.g., -OH), as seen in 3-(4-hydroxyphenyl) derivatives .
  • Antitumor activity is pronounced in brominated compounds, likely due to enhanced DNA intercalation .

Key Observations :

  • Lower C=O stretching frequencies (1603–1633 cm⁻¹) in acetyl or benzoyl derivatives suggest reduced conjugation compared to aldehydes (1674 cm⁻¹) .
  • Elemental analysis deviations (<0.1%) confirm high purity across analogs .

Biological Activity

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, with the chemical formula C16H10BrFN2O and CAS number 618101-81-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent, along with relevant case studies and research findings.

  • Molecular Weight : 345.17 g/mol
  • Molecular Formula : C16H10BrFN2O
  • Storage Conditions : Inert atmosphere at 2-8°C

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit considerable antimicrobial properties. A study on related compounds demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 µg/mL, indicating potent activity against these bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli
100.30Pseudomonas aeruginosa

2. Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. In vitro studies have indicated that pyrazole derivatives can inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), which is a key mechanism in inflammation . This suggests that the compound may serve as a potential therapeutic agent for inflammatory conditions.

Case Study:
A specific study evaluated several pyrazole derivatives for their ability to block PAF-induced intracellular calcium signaling in endothelial cells. Compounds were found to significantly reduce calcium influx, highlighting their potential as anti-inflammatory agents .

3. Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. The NCI-60 cancer cell line panel screening revealed that certain derivatives exhibited moderate to good activity against various cancer types, including breast and prostate cancers .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BPC-3 (Prostate)15.0
Compound CA549 (Lung)10.0

The biological activity of pyrazole derivatives, including the target compound, is often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymes : Many pyrazoles act as inhibitors of phosphodiesterase enzymes (e.g., PDE4B), which play a role in inflammatory signaling pathways .
  • Receptor Modulation : Some derivatives have been identified as potential ligands for cannabinoid receptors, suggesting a role in pain management and anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a pyrazole ring can be formed by reacting 4-bromobenzaldehyde derivatives with hydrazine hydrate under reflux in ethanol or methanol. Catalysts such as acetic acid or p-toluenesulfonic acid are often employed to enhance yields. Reaction optimization involves varying temperature (80–100°C), solvent polarity, and catalyst concentration. Post-synthesis, purification is achieved via column chromatography or recrystallization .

Q. How is the structural identity of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure is refined using programs like SHELXL, which analyze bond lengths, angles, and torsional parameters. For example, the pyrazole ring typically exhibits C–N bond lengths of ~1.33–1.37 Å, and dihedral angles between aromatic rings are calculated to assess planarity. Validation tools like PLATON check for disorders or twinning .
Structural Parameter Typical Value
C–N bond length in pyrazole1.33–1.37 Å
Dihedral angle (aryl rings)70–80°
Aldehyde C=O bond length~1.21 Å

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions. The aldehyde proton appears at δ 9.8–10.2 ppm, while aromatic protons show splitting patterns consistent with para-substitution.
  • FT-IR : A strong C=O stretch (~1680–1700 cm1^{-1}) confirms the aldehyde group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 361.0 for C16_{16}H11_{11}BrFN2_2O) .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. fluoro groups) impact biological activity in pyrazole derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varying substituents. For example:

  • The 4-bromophenyl group enhances lipophilicity, improving membrane permeability.
  • The 4-fluorophenyl group introduces electron-withdrawing effects, stabilizing interactions with enzymatic targets (e.g., bacterial gyrase).
  • Biological assays (MIC tests against E. coli or S. aureus) are conducted with controls (e.g., ampicillin), and IC50_{50} values are calculated to quantify potency .

Q. What challenges arise in crystallographic data analysis, and how are they resolved?

  • Methodological Answer : Common issues include:

  • Twinning : Addressed using TWINLAW in SHELX to identify twin domains.
  • Disorder : Refined via PART instructions in SHELXL, with occupancy factors adjusted for overlapping atoms.
  • High R-factors : Mitigated by iterative refinement cycles and validating hydrogen bonding networks (e.g., O–H···N interactions in the aldehyde group) .

Q. How can the aldehyde group be leveraged to synthesize heterocyclic derivatives for drug discovery?

  • Methodological Answer : The aldehyde undergoes condensation with amines (e.g., 2-naphthylamine) or CH-acidic compounds to form Schiff bases or fused heterocycles. For example:

  • Reaction with 6-quinolinamine yields benzo[f]quinoline derivatives via cyclization.
  • Mechanistic studies (e.g., monitoring by 1H^1H-NMR) confirm imine formation, followed by acid-catalyzed ring closure. These derivatives are screened for anticancer activity via MTT assays .

Q. How do researchers reconcile contradictory data in synthetic yields or biological activity across studies?

  • Methodological Answer : Contradictions are analyzed by:

  • Reproducibility Checks : Repeating reactions under reported conditions (e.g., solvent, catalyst loading).
  • Statistical Analysis : Applying ANOVA to compare biological activity data across labs, accounting for variables like cell line viability or bacterial strain differences.
  • Computational Modeling : DFT calculations (e.g., Gibbs free energy of reaction pathways) explain yield disparities due to kinetic vs. thermodynamic control .

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